4-(3-nitrophenyl)but-3-enoic Acid
Overview
Description
4-(3-Nitrophenyl)but-3-enoic Acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . It is a light yellow solid that is soluble in solvents such as dimethyl sulfoxide, ethanol, methanol, and water . This compound is primarily used in proteomics research and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)but-3-enoic Acid typically involves the nitration of phenylbutenoic acid derivatives. One common method includes the following steps:
Nitration: Phenylbutenoic acid is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the meta position of the phenyl ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)but-3-enoic Acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-(3-Aminophenyl)but-3-enoic Acid.
Substitution: Various substituted phenylbutenoic acids depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-(3-Nitrophenyl)but-3-enoic Acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)but-3-enoic Acid depends on its chemical reactivity. The nitro group can participate in electron-withdrawing interactions, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved are primarily related to its role as a synthetic intermediate rather than a biologically active compound.
Comparison with Similar Compounds
Similar Compounds
Crotonic Acid: Trans-2-butenoic acid with a similar structure but without the nitro group.
Isocrotonic Acid: Cis-2-butenoic acid, another isomer of butenoic acid.
3-Butenoic Acid: But-3-enoic acid without the nitro group.
Uniqueness
4-(3-Nitrophenyl)but-3-enoic Acid is unique due to the presence of the nitro group at the meta position of the phenyl ring, which imparts distinct chemical reactivity and properties compared to other butenoic acid derivatives .
Properties
IUPAC Name |
(E)-4-(3-nitrophenyl)but-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)6-2-4-8-3-1-5-9(7-8)11(14)15/h1-5,7H,6H2,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODORNFZJPJSKAP-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421168 | |
Record name | AC1NYKZC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-13-8 | |
Record name | AC1NYKZC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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